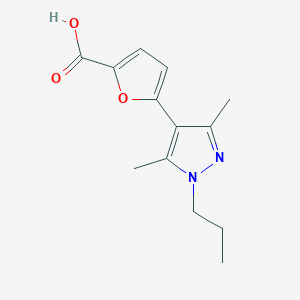
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide, also known as FMe-CPP, is a synthetic compound that has been extensively studied for its potential application in scientific research. FMe-CPP is a potent agonist of the glutamatergic N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in various physiological and pathological processes in the brain.
作用机制
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide acts as a potent agonist of the NMDA receptor, specifically targeting the glycine-binding site on the receptor. Binding of 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide to the NMDA receptor enhances the opening of the ion channel and increases the influx of calcium ions into the neuron. This results in the activation of various intracellular signaling pathways, leading to changes in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has been shown to enhance NMDA receptor-mediated synaptic transmission and plasticity, which can result in long-lasting changes in neuronal activity. 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has also been shown to improve learning and memory in animal models, suggesting its potential therapeutic application in neurological disorders.
实验室实验的优点和局限性
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide is a valuable tool for studying the function of NMDA receptors in the brain. Its potency and selectivity for the glycine-binding site make it a useful tool for dissecting the role of NMDA receptors in various physiological and pathological processes. However, 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has limitations in terms of its pharmacokinetic properties, which can affect its bioavailability and distribution in the brain.
未来方向
Future research on 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide could focus on developing more potent and selective NMDA receptor agonists that can overcome its limitations in terms of pharmacokinetic properties. Additionally, 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide could be used to study the role of NMDA receptors in various neurological disorders and to develop novel therapeutic approaches targeting NMDA receptors. Further studies could also investigate the potential side effects and toxicity of 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide in animal models to ensure its safety for potential therapeutic use.
合成方法
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-4-piperidone with 4-methylpiperidine to form 1-(4-methylpiperidin-3-yl)-2-propanone, which is then reacted with 5-fluoroanthranilic acid to yield 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide.
科学研究应用
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes in the brain. NMDA receptors are involved in synaptic plasticity, learning, memory, and various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide has been shown to enhance NMDA receptor-mediated synaptic transmission and plasticity, which makes it a valuable tool for studying the function of NMDA receptors in the brain.
属性
IUPAC Name |
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-9-3-4-11(15)7-12(9)14(18)17-13-8-16-6-5-10(13)2/h3-4,7,10,13,16H,5-6,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOIICPIYZRMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)C2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methyl-N-(4-methylpiperidin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone](/img/structure/B7560539.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)

![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)




![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)